molecular formula C20H25Cl2N7 B12907669 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine CAS No. 51386-80-2

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine

Cat. No.: B12907669
CAS No.: 51386-80-2
M. Wt: 434.4 g/mol
InChI Key: HFEGECKFFAHLBT-UHFFFAOYSA-N
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Description

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a guanidine group, and dichlorophenyl substituents. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

CAS No.

51386-80-2

Molecular Formula

C20H25Cl2N7

Molecular Weight

434.4 g/mol

IUPAC Name

2-[4-[2-[bis(prop-2-enyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine

InChI

InChI=1S/C20H25Cl2N7/c1-4-9-29(10-5-2)11-8-24-18-12-14(3)25-20(27-18)28-19(23)26-15-6-7-16(21)17(22)13-15/h4-7,12-13H,1-2,8-11H2,3H3,(H4,23,24,25,26,27,28)

InChI Key

HFEGECKFFAHLBT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Diallylamino Group: This step involves the reaction of the pyrimidine intermediate with diallylamine, often facilitated by a catalyst.

    Attachment of the Guanidine Group: The final step includes the reaction of the intermediate with a guanidine derivative, such as 3,4-dichlorophenylguanidine, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine, also known by its CAS number 51386-80-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H25_{25}Cl2_{2}N7_{7}, with a molecular weight of 434.37 g/mol. The structure includes a guanidine moiety, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that compounds containing guanidine structures can exhibit significant antitumor properties. For instance, studies have shown that derivatives of guanidine can inhibit dihydrofolate reductase and tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Antiviral Activity

Some guanidine derivatives have been characterized for their antiviral activities. Analogues of the compound have been tested against various viral strains, showing promising results in inhibiting viral replication .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Guanidinium Ion Interactions : The guanidinium ion can stabilize anionic substrates and facilitate enzymatic transformations by forming transition states that lower activation energy .
  • Receptor Modulation : Some studies suggest that similar compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways .

Study 1: Antitumor Efficacy

A study published in the Turkish Journal of Chemistry explored the synthesis and biological evaluation of a series of guanidine derivatives. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective antitumor activity .

Study 2: Antiviral Screening

In a separate investigation, a library of guanidine derivatives was screened for antiviral activity against influenza virus. The results demonstrated that several compounds significantly inhibited viral replication, with some achieving over 80% inhibition at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of dihydrofolate reductase
AntiviralSignificant inhibition of viral replication
Enzymatic ModulationStabilization of transition states in enzymatic reactions

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
1-(4-Chlorophenyl)-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidineC20_{20}H25_{25}ClN7_{7}Moderate Antitumor
Guanidine Derivative AC19_{19}H22_{22}N6_{6}OStrong Antiviral

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